molecular formula C9H5BrFN B3010804 7-Bromo-5-fluoroisoquinoline CAS No. 2059937-78-7

7-Bromo-5-fluoroisoquinoline

Cat. No.: B3010804
CAS No.: 2059937-78-7
M. Wt: 226.048
InChI Key: ZJQAENYHQVGXBP-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoroisoquinoline is a halogenated isoquinoline derivative with bromine and fluorine substituents at positions 7 and 5, respectively. It serves as a critical intermediate in pharmaceutical and organic synthesis due to the electronic and steric effects imparted by its substituents. The compound is commercially available with a purity of 98% and is noted for its use in drug discovery and development .

Properties

IUPAC Name

7-bromo-5-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQAENYHQVGXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the bromination of 5-fluoroisoquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and ensure high selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-5-fluoroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the electronic properties of the isoquinoline ring system can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Substituent Type and Reactivity

  • This difference significantly alters reactivity; bromomethyl derivatives are more prone to nucleophilic substitution, whereas bromo-fluorinated compounds may participate in cross-coupling reactions .
  • For instance, trifluoromethyl groups cause significant downfield shifts in $^{13}\text{C}$ NMR compared to methyl groups. Fluorine in this compound would similarly exert strong electron-withdrawing effects, affecting reactivity and spectral properties .

Biological Activity

7-Bromo-5-fluoroisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by the presence of bromine and fluorine atoms. These halogens significantly influence the compound's biological activity and chemical properties, making it a subject of interest in medicinal chemistry and various scientific research fields.

  • Chemical Formula: C₉H₆BrFN
  • Molecular Weight: 225.05 g/mol
  • CAS Number: 2059937-78-7

The unique structure of this compound includes a bromine atom at the 7th position and a fluorine atom at the 5th position of the isoquinoline ring. This arrangement is crucial for its biological activity and reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, particularly in the following areas:

1. Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. It may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell signaling pathways. The compound has been observed to influence pathways related to cell proliferation and survival, potentially through modulation of protein kinase C (PKC) activity.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit key metabolic enzymes, thereby exhibiting potential as an antimicrobial agent.

3. Interaction with Cytochrome P450 Enzymes
Research indicates that this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction could influence the pharmacokinetics of other drugs, making it relevant in drug development and safety assessments.

The precise mechanism of action for this compound is not fully understood; however, it is believed to involve:

  • Binding Affinity: The presence of halogen atoms enhances binding affinity to biological targets such as enzymes and receptors.
  • Signal Transduction Modulation: The compound may affect signaling pathways related to apoptosis and proliferation, influencing cancer cell behavior.
  • Biochemical Pathway Interference: It may interact with various biochemical pathways, potentially leading to therapeutic effects against diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated apoptosis induction in cancer cell lines through PKC modulation.
Study BAntimicrobial ActivityShowed effectiveness against specific bacterial strains, suggesting potential as an antibiotic.
Study CCytochrome P450 InteractionIdentified alterations in drug metabolism profiles when co-administered with common pharmaceuticals.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
5-FluoroisoquinolineLacks bromine; different reactivityLimited anticancer properties
7-BromoisoquinolineLacks fluorine; affects binding affinityReduced antimicrobial activity
6-Bromo-5-fluoroisoquinolineDifferent substitution pattern; affects selectivitySimilar but less potent anticancer effects

This comparison highlights how the specific positioning of bromine and fluorine atoms contributes to the distinct biological activities observed in this compound.

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